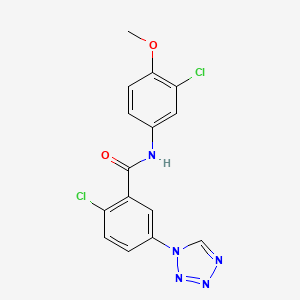

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

Description

2-Chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring and halogenated aromatic substituents. Its molecular formula is C₁₅H₁₀Cl₂N₅O₂, with a molecular weight of 375.2 g/mol (estimated). The compound contains:

- A benzamide core substituted with chlorine at position 2.

- A 1H-tetrazole group at position 5, a heterocyclic ring known for its bioisosteric properties and metabolic stability .

While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate polarity due to the tetrazole’s hydrogen-bonding capacity and the methoxy group’s electron-donating effects.

Properties

Molecular Formula |

C15H11Cl2N5O2 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H11Cl2N5O2/c1-24-14-5-2-9(6-13(14)17)19-15(23)11-7-10(3-4-12(11)16)22-8-18-20-21-22/h2-8H,1H3,(H,19,23) |

InChI Key |

FGTGJAJUYPLQQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

[2+3] Cycloaddition with Sodium Azide

The nitrile group at position 5 undergoes Huisgen cycloaddition with sodium azide (NaN₃) to form the 1H-tetrazole ring. SA-rGO catalysts enhance reaction efficiency through sulfonic acid groups that polarize the nitrile triple bond.

Standard Conditions :

Table 2: Comparative Catalytic Performance in Tetrazole Synthesis

| Catalyst | Loading (mg/mmol) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| SA-rGO | 10 | DMSO | 4 | 94 |

| SiO₂-H₂SO₄ | 500 | DMF | 5 | 88 |

| GO/ZnO | 30 | DMF | 30 | 78 |

Scalability and Reusability

SA-rGO demonstrates robust performance at 100 mmol scale (Table S6):

-

Input : 100 mmol nitrile intermediate, 150 mmol NaN₃.

-

Output : 89% isolated yield after 9 hours.

-

Catalyst Reuse : Retains 91% activity after 8 cycles (Table S8).

Alternative Synthetic Routes and Modifications

Bromine-Assisted Tetrazole Formation

In structurally related compounds (e.g., 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide), bromine at position 5 facilitates Ullmann-type couplings before azide cycloaddition. However, this approach introduces additional purification steps.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the chloro groups, potentially leading to the formation of dechlorinated products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield dechlorinated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. In a study focusing on related tetrazoles, it was found that these compounds can inhibit the growth of various bacterial and fungal strains effectively. The biological activity of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide could be comparable to established antibiotics such as isoniazid and fluconazole .

Anticancer Potential

The tetrazole derivatives have also been investigated for their anticancer properties. A study on similar compounds demonstrated their efficacy against human cancer cell lines, suggesting that this compound may possess similar anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent chlorination steps. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings can significantly affect the biological activity of the compound. For instance, variations in substituents on the benzamide and tetrazole rings have been shown to alter lipophilicity and potency against specific pathogens .

Case Study 1: Antimicrobial Screening

In one study, a series of synthesized tetrazole derivatives were screened against Escherichia coli and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard treatments. The findings suggest that this compound could be further explored as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related compounds against breast cancer cell lines. The study utilized assays such as Sulforhodamine B (SRB) to evaluate cell viability post-treatment with various concentrations of tetrazole derivatives. Results indicated significant cytotoxicity in certain derivatives, warranting further research into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Tetrazole vs. Isothiazolidinone (Analog 2): The tetrazole group in the target compound provides strong hydrogen-bonding capacity (NH at ~3400 cm⁻¹ in IR) and acts as a carboxylic acid bioisostere, enhancing metabolic stability .

Halogen Substitution (Analog 1) :

- Replacing chlorine with bromine at position 5 (Analog 1) increases molecular weight by ~33 g/mol and alters electronic effects. Bromine’s larger atomic radius may sterically hinder interactions in biological systems compared to chlorine .

Simplified Analogs (Analog 3) :

- Analog 3 lacks the tetrazole and methoxy groups, resulting in reduced complexity and lower molecular weight. However, the absence of these functional groups likely diminishes target-binding specificity .

Synthetic Routes :

- The target compound’s synthesis likely involves amide coupling between 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid and 3-chloro-4-methoxyaniline, analogous to methods used for related benzamides in and .

Research Implications and Limitations

- Data Gaps: Limited experimental data (e.g., melting points, bioactivity) for the target compound necessitate further studies. Comparisons rely heavily on structural extrapolation from analogs.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide?

- Methodological Answer : A common approach involves coupling 2-chlorobenzoyl chloride derivatives with substituted aniline precursors under heterogeneous catalytic conditions. For instance, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C can facilitate the formation of tetrazole-containing benzamides . Triethylamine is often used as a base to neutralize HCl byproducts during amide bond formation . Reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid.

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : The tetrazole ring (1H-tetrazol-1-yl) exhibits a strong absorption band near 1600–1650 cm⁻¹ due to C=N stretching, while the benzamide carbonyl (C=O) appears at ~1680 cm⁻¹. Chlorine substituents influence aromatic C-Cl stretches at ~750 cm⁻¹ .

- ¹H NMR : Key signals include the methoxy group (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, tetrazole) downfield at δ 7.5–8.5 ppm. Tetrazole protons resonate as a singlet near δ 9.0–9.5 ppm .

Advanced Research Questions

Q. How can computational tools like SHELX assist in resolving structural ambiguities in crystallographic studies?

- Methodological Answer : SHELXL is widely used for refining small-molecule crystal structures, particularly for handling high-resolution data or twinned crystals. For example, Flack’s parameter ( ) can resolve enantiomorph-polarity issues in non-centrosymmetric crystals. The software’s robust least-squares algorithms optimize atomic coordinates and thermal parameters, while SHELXE aids in experimental phasing for macromolecular applications .

Q. What strategies address regioselectivity challenges during tetrazole ring formation?

- Methodological Answer : Regioselectivity in tetrazole synthesis (e.g., 1H vs. 2H isomers) can be controlled via reaction conditions. Using sodium azide and trimethylsilyl chloride (TMSCl) under anhydrous conditions favors 1H-tetrazole formation. Microwave-assisted synthesis or phase-transfer catalysts (e.g., PEG-400) improve yield and selectivity by accelerating cycloaddition kinetics .

Q. How can discrepancies in NMR data for structural confirmation be resolved?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) require complementary techniques:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and links carbons to their attached protons.

- X-ray crystallography : Provides unambiguous bond-length and angle data, critical for verifying substituent positions .

- Computational NMR prediction : Tools like DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate spectra to validate experimental shifts .

Q. What pharmacological implications arise from the compound’s structural features?

- Methodological Answer : The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 3-chloro-4-methoxyphenyl group may target enzymes like cyclooxygenase (COX) or receptors with hydrophobic binding pockets. Preliminary studies on structurally similar benzamides ( ) suggest potential as kinase inhibitors or antimicrobial agents. In vitro assays (e.g., enzyme inhibition, cell viability) are recommended to validate these hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.